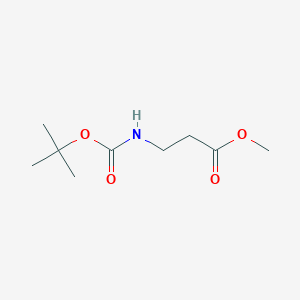

Methyl 3-((tert-butoxycarbonyl)amino)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-7(11)13-4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYURTCMYDHGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470606 | |

| Record name | N-Boc-beta-Alanine-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-55-2 | |

| Record name | N-Boc-beta-Alanine-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-β-alanine methyl ester chemical properties

An In-Depth Technical Guide to N-Boc-β-alanine Methyl Ester: Properties, Synthesis, and Applications

Abstract

N-Boc-β-alanine methyl ester is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. As a derivative of β-alanine, the only naturally occurring β-amino acid, it provides a unique structural motif that is instrumental in the development of peptidomimetics, therapeutic agents, and complex molecular architectures.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl terminus allows for orthogonal chemical manipulation, making it a versatile intermediate. This guide offers an in-depth exploration of its chemical properties, spectroscopic profile, validated synthetic protocols, and key applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in N-Boc-β-alanine methyl ester dictates its physical characteristics and spectroscopic signature. Understanding this profile is fundamental for its identification, quality control, and successful application in synthesis.

Core Chemical Properties

The introduction of the Boc and methyl ester groups significantly alters the properties of the parent β-alanine molecule, rendering it more soluble in organic solvents and suitable for a wide range of synthetic transformations.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | - |

| Synonyms | Boc-β-Ala-OMe, N-Boc-beta-alanine methyl ester | [2] |

| CAS Number | 56552-07-5 | - |

| Molecular Formula | C₉H₁₇NO₄ | [3][4][5][6] |

| Molecular Weight | 203.24 g/mol | [3][4][5][6] |

| Appearance | White to off-white solid or crystalline powder | [6][7] |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, MeOH) | [8] |

| Melting Point | 32-35 °C (for the α-isomer, expected to be similar) | [8][9][10] |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification for N-Boc-β-alanine methyl ester. The following data, based on established principles and analysis of analogous structures, provides a reliable fingerprint for the compound.[11][12]

| Technique | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | ~5.1 ppm (br s, 1H), 3.68 ppm (s, 3H), 3.45 ppm (q, 2H), 2.55 ppm (t, 2H), 1.44 ppm (s, 9H) | NH : Broad singlet of the carbamate proton. -OCH₃ : Sharp singlet of the methyl ester. -CH₂-NH : Quartet coupled to the adjacent methylene. -CH₂-CO : Triplet coupled to the adjacent methylene. -C(CH₃)₃ : Characteristic singlet of the Boc group. |

| ¹³C NMR (CDCl₃, 100 MHz) | ~172.5 ppm, ~156.0 ppm, ~79.5 ppm, ~51.8 ppm, ~36.5 ppm, ~34.5 ppm, ~28.4 ppm | Ester C=O : Carbonyl of the methyl ester. Boc C=O : Carbonyl of the Boc group. Quaternary Boc C : Central carbon of the tert-butyl group. -OCH₃ : Methyl ester carbon. -CH₂-NH : Carbon adjacent to the nitrogen. -CH₂-CO : Carbon adjacent to the carbonyl. Boc -CH₃ : Equivalent methyl carbons of the Boc group. |

| FT-IR (ATR) | ~3350 cm⁻¹ (N-H stretch), ~2980 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (Ester C=O stretch), ~1690 cm⁻¹ (Urethane C=O stretch), ~1160 cm⁻¹ (C-O stretch) | Provides clear evidence of the key functional groups: the N-H bond, the distinct carbonyls of the ester and the Boc-carbamate, and associated C-H and C-O bonds.[13] |

| Mass Spec. (ESI+) | m/z 204 [M+H]⁺, 226 [M+Na]⁺, 148 [M-tBu+H]⁺, 102 [M-Boc+H]⁺ | [M+H]⁺ : Protonated molecular ion. [M+Na]⁺ : Sodium adduct. Fragmentation : Characteristic loss of the tert-butyl group or the entire Boc protecting group.[14] |

Synthesis and Purification

The synthesis of N-Boc-β-alanine methyl ester is a routine but critical procedure in laboratories focused on peptide and small molecule synthesis. The choice of pathway often depends on the availability of starting materials. The most common and reliable method involves the direct esterification of commercially available N-Boc-β-alanine.

Synthetic Pathways Overview

Two primary, validated pathways exist for the preparation of N-Boc-β-alanine methyl ester.

-

Pathway A: Esterification of N-Boc-β-alanine. This is the most direct route, starting from the Boc-protected free acid. It offers high yields and straightforward purification.

-

Pathway B: Boc-Protection of β-alanine methyl ester. This route begins with the unprotected amino ester, typically as a hydrochloride salt, which is then reacted with Di-tert-butyl dicarbonate (Boc₂O).

The following diagram and protocol detail Pathway A, which is often preferred for its operational simplicity and efficiency.

Sources

- 1. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 2. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]

- 3. Boc-N-methyl-b-alanine | 124072-61-3 | FB32983 | Biosynth [biosynth.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Boc-L-alanine methyl ester, 98%+ 28875-17-4 India [ottokemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)propanoate (CAS 79673-33-7)

Executive Overview

Methyl 3-((tert-butoxycarbonyl)amino)propanoate, also known as Boc-β-Alanine methyl ester, is a pivotal building block in modern organic synthesis. Its structure combines a β-amino acid backbone with two essential protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxyl group. This dual-protection strategy makes it a stable, versatile, and highly valuable intermediate, particularly in the fields of peptide synthesis, peptidomimetics, and the development of pharmaceutical agents.[1][2] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its critical applications and reaction protocols, designed to equip researchers with the practical knowledge required for its effective utilization.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of successful synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Reference |

| CAS Number | 79673-33-7 | - |

| Molecular Formula | C₉H₁₇NO₄ | [3] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | White solid | [5] |

| Boiling Point | 275.6 ± 19.0 °C (Predicted) | [6] |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [6] |

| Monoisotopic Mass | 203.11575 Da | [7] |

| Storage Temperature | 2-8°C, dry and sealed | [1][6] |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for verifying the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the molecule's structure. Key expected resonances include a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The two methylene groups of the propanoate backbone typically appear as triplets around 2.5 ppm (-CH₂-C=O) and 3.4 ppm (-CH₂-NH-). The methyl ester protons present as a singlet at approximately 3.7 ppm.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak between 1735-1750 cm⁻¹ arises from the C=O stretching vibration of the methyl ester.[9][10] A second strong carbonyl absorption, typically around 1680-1700 cm⁻¹, corresponds to the urethane C=O of the Boc group.[11] The N-H stretching of the carbamate is observed as a moderate band in the 3300-3400 cm⁻¹ region.[11][12]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 203. A prominent fragmentation pattern involves the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions.[13] Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z = 204.1.[7]

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the N-protection of β-alanine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is the high reactivity of Boc₂O with primary amines under mild basic conditions and the clean, gaseous byproducts generated.

Detailed Experimental Protocol

Materials:

-

β-Alanine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Suspend β-Alanine methyl ester hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Cool the suspension in an ice bath (0°C). Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. The reasoning for using a non-nucleophilic base like TEA is to prevent side reactions with the starting materials or product.

-

Boc Protection: To the cold slurry, add a solution of Boc₂O (1.1 eq) in DCM dropwise. The slight excess of Boc₂O ensures the complete consumption of the starting amine.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

Core Applications and Chemical Reactivity

The utility of this compound stems from its protected bifunctional nature, allowing for selective chemical transformations at either the N-terminus or C-terminus.

Role as a Protected β-Amino Acid Building Block

This compound is a cornerstone in the synthesis of peptides and peptidomimetics containing β-amino acids.[1] The Boc group provides robust protection for the amine under basic and nucleophilic conditions, while being readily removable under acidic conditions.[14][15] The methyl ester protects the carboxylic acid from participating in amide bond formation until it is intentionally deprotected. This "orthogonal" protection scheme is fundamental to controlled, stepwise peptide synthesis.[16][17]

Key Deprotection Methodologies

The ability to selectively remove either protecting group is what makes this reagent so powerful.

The Boc group is reliably cleaved using strong acids, most commonly trifluoroacetic acid (TFA).[18][19] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the stable tert-butyl cation, which is typically scavenged to prevent side reactions.

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add a solution of 25-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA in vacuo to yield the amine as its trifluoroacetate salt.

The methyl ester is hydrolyzed to the free carboxylic acid using a base, a process known as saponification. This prepares the molecule for coupling reactions at its C-terminus.

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF or methanol and water.

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).

-

Stir at room temperature for 2-6 hours, monitoring by TLC.

-

Once complete, remove the organic solvent in vacuo.

-

Acidify the remaining aqueous solution to pH ~2-3 with cold 1 M HCl.

-

Extract the free carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate to yield Boc-β-Alanine-OH.[5]

Reactivity and Application Pathways

The selective deprotection allows for multiple synthetic routes, making it a versatile node in complex molecule synthesis.

Caption: Key deprotection pathways and subsequent synthetic applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards.[20]

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[22]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Recommended storage temperature is between 2-8°C.[6] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[23][24]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

This compound (CAS 79673-33-7) is a quintessential example of a strategically designed synthetic building block. Its orthogonal protecting groups provide chemists with the flexibility to perform selective transformations, making it an indispensable tool in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. A thorough understanding of its properties, synthesis, reactivity, and handling procedures, as outlined in this guide, enables researchers to leverage its full potential in advancing drug discovery and development programs.

References

- Safety Data Sheet - CymitQuimica. (2024). METHYL 3-(3-AMINOPHENYL)-2-((TERT-. BUTOXYCARBONYL)AMINO)

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-{amino}-2-methylpropanoate.

- MySkinRecipes. (n.d.). (R)-Methyl 3-((tert-butoxycarbonyl)amino)

- BIOSYNCE. (n.d.). 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid CAS 124072-61-3.

- Fisher Scientific. (2011).

-

PubChem. (n.d.). Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate. [Link]

- ChemicalBook. (n.d.). (S)-Methyl 3-aMino-2-((tert-butoxycarbonyl)aMino)

- Fisher Scientific. (n.d.).

- CymitQuimica. (2024).

- Chem-Impex. (n.d.). Boc-β-cyclohexyl-L-alanine methyl ester.

- Benchchem. (n.d.). Application Notes: The Role of Methyl (tert-butoxycarbonyl)

- Vulcanchem. (n.d.). Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)

- Advanced Organic Chemistry. (n.d.).

- Doc Brown's Advanced Organic Chemistry. (n.d.).

- Biosynth. (n.d.). Boc-L-alanine methyl ester | 28875-17-4.

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

- PubChemLite. (n.d.). Methyl 3-([(tert-butoxy)carbonyl]amino)

-

Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

- Doc Brown's Advanced Organic Chemistry. (n.d.).

-

ResearchGate. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]

-

ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

-

ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

- 1. (R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate | C9H17NO4 | CID 11687095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-alanine methyl ester | 28875-17-4 | FB49536 [biosynth.com]

- 5. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 6. Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate | 119740-95-3 [amp.chemicalbook.com]

- 7. PubChemLite - Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate (C9H17NO4) [pubchemlite.lcsb.uni.lu]

- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate () for sale [vulcanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aksci.com [aksci.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to Boc-β-Ala-OMe: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Boc-β-Ala-OMe (N-(tert-butoxycarbonyl)-β-alanine methyl ester), a pivotal molecular building block in contemporary chemical and pharmaceutical sciences. We will explore its chemical structure, systematic nomenclature, a detailed and validated synthesis protocol, and its significant applications in peptide science and drug discovery.

Molecular Architecture: Unpacking the Structure and IUPAC Name

A thorough understanding of the structure of Boc-β-Ala-OMe is essential to harnessing its chemical reactivity and appreciating its role in synthesis.

Chemical Structure

Boc-β-Ala-OMe is a derivative of the amino acid β-alanine, where the amino group and the carboxylic acid group are protected. This structure is composed of three key moieties:

-

The β-Alanine Backbone: Unlike the α-amino acids that form the primary structure of proteins, Boc-β-Ala-OMe is built upon a β-alanine framework. In β-alanine, the amino group is attached to the β-carbon (the third carbon from the carboxyl group). This unique arrangement imparts distinct conformational properties to peptide chains that incorporate it.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The amino functionality of the β-alanine core is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group in peptide synthesis.[1] It prevents the nucleophilic amino group from participating in unwanted side reactions during peptide coupling.

-

The Methyl Ester (OMe): The carboxylic acid end of the β-alanine is protected as a methyl ester. This modification prevents the carboxylic acid from reacting out of turn and activates the carbonyl group for subsequent amide bond formation.

Caption: Chemical structure of Boc-β-Ala-OMe.

IUPAC Nomenclature

The systematic IUPAC name for Boc-β-Ala-OMe is methyl 3-(((tert-butoxy)carbonyl)amino)propanoate .

This name can be deconstructed as follows:

-

methyl...propanoate : Indicates a three-carbon chain ("propan") with single bonds ("an") and a methyl ester ("oate") functionality.

-

3-[...amino] : Specifies that an amino group is attached to the third carbon of the propanoate backbone.

-

((tert-butoxy)carbonyl) : Describes the Boc protecting group attached to the nitrogen of the amino group.

A Validated Synthesis Protocol

The synthesis of Boc-β-Ala-OMe is a well-established procedure in organic chemistry laboratories. The following protocol outlines a reliable method for its preparation.

Mechanistic Rationale

The synthesis is a two-step process:

-

Boc Protection: The first step involves the protection of the amino group of β-alanine using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amino group on a carbonyl carbon of (Boc)₂O. A base is used to deprotonate the amino group, enhancing its nucleophilicity.

-

Esterification: The carboxylic acid of the resulting Boc-β-Ala-OH is then converted to a methyl ester. This is typically achieved by reaction with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Boc-β-Ala-OMe.

Step-by-Step Methodology

Materials:

-

β-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Potassium bisulfate (KHSO₄)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Silica gel

Procedure:

Step 1: Synthesis of Boc-β-Ala-OH

-

Dissolve β-alanine in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH.

-

Cool the solution to 0°C.

-

Slowly add a solution of (Boc)₂O in 1,4-dioxane.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Cool the aqueous residue and acidify to pH 2-3 with cold 1 M KHSO₄.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield Boc-β-Ala-OH.

Step 2: Synthesis of Boc-β-Ala-OMe

-

Dissolve the Boc-β-Ala-OH from Step 1 in DMF.

-

Add K₂CO₃ to the solution.

-

Add methyl iodide dropwise.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over MgSO₄.

-

Filter and concentrate the solution.

-

Purify the crude product by silica gel column chromatography to obtain pure Boc-β-Ala-OMe.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

| Property | Value |

| IUPAC Name | methyl 3-(((tert-butoxy)carbonyl)amino)propanoate |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36-40 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.15 (br s, 1H, NH), 3.67 (s, 3H, OCH₃), 3.41 (q, J = 6.4 Hz, 2H, CH₂NH), 2.54 (t, J = 6.4 Hz, 2H, CH₂CO), 1.44 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.8, 155.8, 79.1, 51.6, 36.2, 34.9, 28.3.

-

IR (KBr, cm⁻¹): 3375 (N-H stretch), 2980 (C-H stretch), 1740 (C=O ester), 1695 (C=O carbamate), 1525 (N-H bend).

-

Mass Spec (ESI+): m/z 204.1 [M+H]⁺, 226.1 [M+Na]⁺.

Applications in Scientific Research

Boc-β-Ala-OMe is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

The primary application of Boc-β-Ala-OMe is in the synthesis of peptides and peptidomimetics. The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[][3] The incorporation of β-amino acids like the one derived from Boc-β-Ala-OMe into peptide backbones can induce novel secondary structures and increase resistance to enzymatic degradation. This makes them highly valuable in the design of new therapeutic peptides.

Development of Bioactive Molecules

Boc-β-Ala-OMe is also a versatile starting material for the synthesis of a variety of other bioactive molecules. Its protected amine and ester functionalities allow for selective chemical transformations at either end of the molecule, making it a useful scaffold for building more complex chemical structures for drug discovery.

References

-

Boc-Ala-Ala-OMe | C12H22N2O5 | CID 10671868 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thermophysical Properties of BOC-β-alanine - Chemcasts. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. (n.d.). Retrieved January 12, 2026, from [Link]

-

Boc-Ala-Gly-bAla-OMe | C14H25N3O6 | CID 101241634 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.

-

Boc-Ala(3-I)-OMe [93267-04-0] - Aapptec Peptides. (n.d.). Retrieved January 12, 2026, from [Link]

-

Boc-Phe-Ala(I)-OMe | C18H25IN2O5 | CID 10790751 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)amino)propanoate (Boc-β-Ala-OMe)

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to in laboratory settings as Boc-β-Alanine-OMe, is a pivotal N-protected amino acid ester. It serves as a fundamental building block in the fields of peptide synthesis, medicinal chemistry, and the development of novel therapeutics. Its structure is characterized by a β-alanine backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is functionalized as a methyl ester.

This dual-functionality makes it an exceptionally versatile reagent. The Boc group provides robust protection under a wide range of synthetic conditions, particularly basic and nucleophilic environments, yet it can be removed cleanly under specific acidic conditions.[1][] Concurrently, the methyl ester offers a reactive handle for transformations such as hydrolysis or amidation. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, offering field-proven insights and protocols for its effective use in research and development.

Molecular Structure and Identifiers

The unambiguous identification of a chemical entity is the foundation of reproducible science. The structural and naming conventions for this compound are summarized below.

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[3] |

| Common Name | Boc-β-Ala-OMe |

| CAS Number | 74845-31-5 |

| Molecular Formula | C₉H₁₇NO₄[3][4] |

| Molecular Weight | 203.24 g/mol [5] |

| InChIKey | GUYURTCMYDHGKH-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(C)OC(=O)NCCC(=O)OC[3] |

Physicochemical and Spectroscopic Properties

The physical state and spectroscopic fingerprint are critical for confirming the identity and purity of the material.

| Property | Value | Source |

| Appearance | White solid | [6] |

| Melting Point | 31 °C | [5] |

| Flash Point | 121.8 °C | [5] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | General knowledge for similar compounds |

| XlogP | 0.8 | [3] |

Spectroscopic Profile (Expected)

While specific spectra require experimental acquisition, the expected signals based on the molecule's structure are invaluable for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.45 ppm (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group. Its integration is a key purity indicator.

-

~2.55 ppm (t, 2H): A triplet for the methylene protons (CH₂) alpha to the ester carbonyl.

-

~3.40 ppm (q, 2H): A quartet (or triplet of triplets) for the methylene protons (CH₂) adjacent to the nitrogen.

-

~3.67 ppm (s, 3H): A sharp singlet for the three methyl ester protons.

-

~5.10 ppm (br s, 1H): A broad singlet for the carbamate N-H proton, which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~28.3 ppm: Signal for the three methyl carbons of the tert-butyl group.

-

~34.0 ppm: Signal for the methylene carbon alpha to the ester carbonyl.

-

~36.5 ppm: Signal for the methylene carbon adjacent to the nitrogen.

-

~51.6 ppm: Signal for the methyl ester carbon.

-

~79.2 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~155.9 ppm: Signal for the carbamate carbonyl carbon.

-

~172.5 ppm: Signal for the ester carbonyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

~3350 cm⁻¹: N-H stretching vibration.

-

~2980 cm⁻¹: C-H stretching from alkyl groups.

-

~1735 cm⁻¹: C=O stretching from the methyl ester.

-

~1690 cm⁻¹: C=O stretching from the Boc-carbamate group.

-

Chemical Properties and Reactivity

The synthetic utility of Boc-β-Ala-OMe is dictated by the orthogonal reactivity of its two primary functional groups: the acid-labile Boc group and the base-labile methyl ester.

The Boc Protecting Group: Acid-Labile Amine Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in neutral or basic conditions, which allows for selective manipulation of other functional groups.[]

Causality of Stability: The steric bulk of the tert-butyl group effectively shields the carbamate carbonyl from nucleophilic attack, rendering it stable to bases like hydroxides, alkoxides, and amines at ambient temperatures.[1]

Mechanism of Cleavage: The Boc group is readily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a highly stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This process is efficient and typically results in the corresponding ammonium salt.

This protocol is a standard procedure for liberating the primary amine for subsequent coupling reactions.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise to the stirring solution at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting residue is the methyl 3-aminopropanoate trifluoroacetate salt, which can often be used directly in the next step or purified further.

Caption: Workflow for the acidic deprotection of the Boc group.

The Methyl Ester: Base-Labile Carboxyl Protection

The methyl ester serves as a simple and effective protecting group for the carboxylic acid. Its primary mode of reaction is saponification—base-catalyzed hydrolysis—to yield the free carboxylate.

This procedure generates the Boc-protected β-alanine, which is a common building block for amide bond formation.

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Reagent Addition: Add Lithium Hydroxide (LiOH) monohydrate (1.5-2.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product, Boc-β-alanine, will have a different retention factor (be more polar) than the starting ester.

-

Workup:

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2-3 with cold 1N HCl. The product should precipitate or can be extracted with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield Boc-β-alanine.

-

Caption: Workflow for the base-catalyzed saponification of the methyl ester.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the reagent.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust or vapors.[8] Wash hands thoroughly after handling.[7][8]

-

Hazards: While data for this specific compound is limited, analogous chemicals may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[7][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its well-defined and predictable reactivity, governed by the orthogonal nature of its Boc and methyl ester protecting groups, allows for its strategic incorporation into complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in advancing their scientific objectives.

References

- Safety Data Sheet - CymitQuimica. (2024). METHYL 3-(3-AMINOPHENYL)-2-((TERT-. BUTOXYCARBONYL)AMINO)

- PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate.

- Chem-Impex. (n.d.). Boc-β-cyclohexyl-L-alanine methyl ester.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-{amino}-2-methylpropanoate.

- PubChem. (n.d.). Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate.

- Amaike, K., Loach, R. P., & Movassaghi, M. (n.d.). Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)

- Stanovnik, B., et al. (n.d.). Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)

- Stanovnik, B., et al. (2009). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate.

- ChemicalBook. (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis.

- Fisher Scientific. (2011).

- PubChem. (n.d.). Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate.

- Scientific.Net. (n.d.). Study on Synthesis of (R)-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)

- Fisher Scientific. (n.d.).

- Safety Data Sheet - CymitQuimica. (2024). (R)-3-((tert-. Butoxycarbonyl)amino)-3-. (naphthalen-2-yl)propanoic acid.

-

PubChemLite. (n.d.). Methyl 3-{amino}-2-(hydroxymethyl)propanoate. Université du Luxembourg.

-

PubChemLite. (n.d.). Methyl 3-{amino}-2-methylpropanoate. Université du Luxembourg.

- Chemsrc. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.

- PubChem. (n.d.). (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid.

- PubChem. (n.d.). methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate.

- PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate.

- Biosynth. (n.d.). Boc-L-alanine methyl ester.

- PubChemLite. (n.d.). Methyl 3-([(tert-butoxy)carbonyl]amino)

- BLDpharm. (n.d.). 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.

- The Good Scents Company. (n.d.).

- ChemicalBook. (n.d.). Boc-beta-alanine | 3303-84-2.

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.

- PubChem. (n.d.). methyl (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Cheméo. (n.d.).

- MedchemExpress.com. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.

Sources

- 1. reddit.com [reddit.com]

- 3. PubChemLite - Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate (C9H17NO4) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate | C9H17NO4 | CID 11687095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-L-alanine methyl ester | 28875-17-4 | FB49536 [biosynth.com]

- 6. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Solubility of N-Boc-β-alanine Methyl Ester in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Research

N-Boc-β-alanine methyl ester is a pivotal building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules central to drug discovery and materials science. As researchers and drug development professionals, our ability to effectively utilize this reagent hinges on a thorough understanding of its behavior in various solvent systems. Solubility is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, purification efficiency, and the ultimate success of a synthetic campaign.

This in-depth technical guide moves beyond a simple recitation of data. It is designed to provide a foundational understanding of the physicochemical principles governing the solubility of N-Boc-β-alanine methyl ester. We will explore its behavior in a range of common organic solvents, offer predictive insights based on molecular structure, and provide robust, field-proven protocols for you to determine solubility in your own laboratory settings. This document is structured to empower you with the knowledge to make informed decisions, troubleshoot challenges, and optimize your experimental workflows.

Physicochemical Profile of N-Boc-β-alanine Methyl Ester

To understand the solubility of a compound, we must first understand the molecule itself. N-Boc-β-alanine methyl ester's structure contains both polar and non-polar regions, which dictate its interactions with different solvents. The bulky, non-polar tert-butoxycarbonyl (Boc) group and the methyl ester are contrasted by the polar carbamate and ester carbonyls, which can act as hydrogen bond acceptors.

| Property | Value (Calculated/Estimated) | Reference |

| Molecular Formula | C₉H₁₇NO₄ | Inferred |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to off-white solid/powder | Inferred from analogs[2] |

| XLogP3 (Predicted) | ~0.8 | [1] |

| Hydrogen Bond Donor Count | 1 (N-H) | [1] |

| Hydrogen Bond Acceptor Count | 4 (C=O x 2, O-C x 2) | [1] |

Note: Some properties are estimated based on the closely related isomer, N-Boc-L-alanine methyl ester, which shares the same molecular formula and weight.

The Theoretical Framework: "Like Dissolves Like" in Practice

The adage "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar polarity and hydrogen bonding characteristics.

-

Polarity : The predicted XLogP3 value of ~0.8 for the alpha-isomer suggests that N-Boc-β-alanine methyl ester is moderately polar.[1] The non-polar Boc group is balanced by the polar carbamate and ester functionalities. This duality suggests it will be most soluble in solvents of intermediate polarity.

-

Hydrogen Bonding : The single N-H group can act as a hydrogen bond donor, while the four oxygen atoms can act as hydrogen bond acceptors.[1] Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions : The carbonyl groups in the carbamate and ester create permanent dipoles, allowing for favorable interactions with polar aprotic solvents like dichloromethane and ethyl acetate.

Solubility Profile in Common Organic Solvents: A Qualitative and Predictive Overview

While precise quantitative solubility data for N-Boc-β-alanine methyl ester is not widely published, we can make well-informed predictions based on its structure and the known solubility of analogous compounds. The following table provides a qualitative guide. For critical applications, it is imperative to determine the solubility experimentally using the protocols provided in the subsequent section.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol (MeOH) | Soluble | Polar, protic solvent capable of hydrogen bonding. The related Boc-β-alanine is slightly soluble in methanol.[2] |

| Ethanol (EtOH) | Soluble | Similar to methanol. The un-protected β-alanine methyl ester hydrochloride is highly soluble in ethanol.[3] | |

| Halogenated | Dichloromethane (DCM) | Soluble | Medium polarity, capable of dipole-dipole interactions. A common solvent for reactions involving Boc-protected amino acids. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Medium polarity, can act as a hydrogen bond acceptor. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Lower polarity than esters, but the ether oxygen can act as a hydrogen bond acceptor. |

| Diethyl Ether (Et₂O) | Sparingly Soluble | Low polarity, less effective at solvating the polar functionalities of the molecule. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | Highly polar, excellent at solvating polar molecules. The related Boc-β-alanine is soluble in DMF. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar, excellent at solvating polar molecules. The related Boc-β-alanine is slightly soluble in DMSO.[2] | |

| Acetonitrile (MeCN) | Moderately Soluble | Polar aprotic solvent, but generally a weaker solvent for complex organic molecules than DMF or DMSO. | |

| Non-Polar | Hexanes, Toluene | Insoluble | The overall polarity of N-Boc-β-alanine methyl ester is too high for significant solubility in non-polar solvents. |

| Aqueous | Water | Insoluble | The large, non-polar Boc group significantly reduces aqueous solubility. |

Experimental Protocols for Solubility Determination

As a self-validating system, direct experimental measurement of solubility is the gold standard. Below are protocols for both qualitative and quantitative assessment.

Qualitative "Soluble or Insoluble" Test

This rapid test is ideal for quickly screening a range of solvents.

Methodology:

-

Add approximately 10-20 mg of N-Boc-β-alanine methyl ester to a small, dry test tube or vial.

-

Add the chosen solvent dropwise, starting with 0.5 mL.

-

Vortex or agitate the mixture vigorously for 60 seconds.

-

Observe the solution. If the solid has completely dissolved, it is considered "soluble."

-

If the solid has not dissolved, add another 0.5 mL of solvent and repeat the agitation.

-

If the solid remains after a total of 3 mL of solvent has been added, it is considered "insoluble" for many practical purposes.

Quantitative "Shake-Flask" Method for Thermodynamic Solubility

This method determines the equilibrium solubility of the compound at a specific temperature.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of N-Boc-β-alanine methyl ester to several vials (one for each solvent to be tested). The excess solid should be visually apparent.

-

Solvent Addition: Pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique such as HPLC-UV, LC-MS, or ¹H NMR with an internal standard.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility.

Factors Influencing Solubility

It is important to recognize that solubility is not an immutable property. Several factors can influence the measured solubility of N-Boc-β-alanine methyl ester:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Always use a well-characterized, high-purity sample for solubility measurements.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.

-

Solvent Purity: The presence of water or other impurities in organic solvents can significantly alter their solvating properties. Use high-purity, dry solvents for reproducible results.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of N-Boc-β-alanine methyl ester. While a lack of extensive published quantitative data necessitates an empirical approach, the principles outlined here, combined with the provided experimental protocols, will enable researchers, scientists, and drug development professionals to confidently handle this important synthetic building block. By grounding our work in a solid understanding of physicochemical properties and employing robust experimental techniques, we can ensure the efficiency and success of our scientific endeavors.

References

-

PubChem. (n.d.). Boc-L-alanine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Beta-Ala-OSu. Retrieved from [Link]

-

Ottokemi. (n.d.). Boc-L-alanine methyl ester, 98%. Retrieved from [Link]

-

LookChem. (n.d.). Sale Boc-beta-alanine 3303-84-2 In Stock. Retrieved from [Link]

-

PharmaCompass. (n.d.). BOC-3-iodo-alanine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). N-Boc-beta-alanine ethyl ester. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-((tert-butoxycarbonyl)amino)propanoate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-((tert-butoxycarbonyl)amino)propanoate, also known as N-Boc-β-alanine methyl ester, is a valuable building block in organic synthesis, particularly in the preparation of peptides, peptidomimetics, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable moiety for the amine functionality, allowing for selective chemical transformations at other sites of the molecule. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the technique, the expected spectral features of the molecule, and a thorough interpretation of the data, supported by experimental protocols and visual diagrams.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first examine the molecular structure of this compound.

Caption: Molecular structure of this compound.

The molecule contains several key functional groups that will give rise to characteristic signals in its spectra:

-

Methyl Ester Group (-COOCH₃): This includes a carbonyl carbon and a methoxy group.

-

Carbamate Group (-NH-COO-): This links the Boc protecting group to the propanoate backbone and includes a carbonyl group and an N-H bond.

-

tert-Butyl Group (-C(CH₃)₃): A bulky, aliphatic group with nine equivalent protons.

-

Propanoate Backbone (-CH₂-CH₂-): A two-carbon chain connecting the ester and the amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organic molecules, ¹H and ¹³C NMR are the most common types.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phasing, baseline correction, and referencing to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.10 | broad singlet | 1H | -NH - |

| ~3.67 | singlet | 3H | -COOCH₃ |

| ~3.40 | quartet | 2H | -CH₂ -NH- |

| ~2.52 | triplet | 2H | -CH₂ -COOCH₃ |

| ~1.44 | singlet | 9H | -C(CH₃ )₃ |

Interpretation:

-

-NH- Proton (~5.10 ppm): The proton attached to the nitrogen of the carbamate group typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

-

-COOCH₃ Protons (~3.67 ppm): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons, thus they appear as a sharp singlet. The electronegative oxygen atom deshields these protons, causing them to resonate downfield.

-

-CH₂-NH- Protons (~3.40 ppm): These two protons are adjacent to the nitrogen atom and the other methylene group. They are expected to be a quartet due to coupling with the adjacent -CH₂- group and potential coupling to the NH proton.

-

-CH₂-COOCH₃ Protons (~2.52 ppm): These two protons are adjacent to the carbonyl group and the other methylene group. The electron-withdrawing effect of the carbonyl group deshields them. They appear as a triplet due to coupling with the neighboring -CH₂-NH- protons.

-

-C(CH₃)₃ Protons (~1.44 ppm): The nine protons of the tert-butyl group are all chemically equivalent and have no adjacent protons, resulting in a strong singlet in the upfield region of the spectrum.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~172.5 | C =O (Ester) |

| ~155.9 | C =O (Carbamate) |

| ~79.2 | -C (CH₃)₃ |

| ~51.6 | -COOC H₃ |

| ~37.0 | -C H₂-NH- |

| ~35.5 | -C H₂-COOCH₃ |

| ~28.4 | -C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbons (~172.5 and ~155.9 ppm): The two carbonyl carbons of the ester and carbamate groups are the most deshielded carbons and appear at the downfield end of the spectrum. The ester carbonyl typically resonates at a slightly higher chemical shift than the carbamate carbonyl.

-

Quaternary Carbon of Boc Group (~79.2 ppm): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, which causes a significant downfield shift.

-

Methyl Ester Carbon (~51.6 ppm): The carbon of the methyl ester group is also deshielded by the attached oxygen atom.

-

Propanoate Backbone Carbons (~37.0 and ~35.5 ppm): The two methylene carbons of the propanoate backbone appear in the aliphatic region. The carbon adjacent to the nitrogen (-CH₂-NH-) is generally more deshielded than the one adjacent to the carbonyl group (-CH₂-COOCH₃).

-

tert-Butyl Methyl Carbons (~28.4 ppm): The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the neat liquid film method.

-

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be taken prior to the sample measurement and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Carbamate (-NH-COO-) |

| ~2970-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂-, -C(CH₃)₃ |

| ~1740 | C=O stretch (ester) | Ester (-COOCH₃) |

| ~1700 | C=O stretch (carbamate) | Carbamate (-NH-COO-) |

| ~1520 | N-H bend (Amide II) | Carbamate (-NH-COO-) |

| ~1250, ~1170 | C-O stretch | Ester and Carbamate |

Interpretation:

-

N-H Stretch (~3350 cm⁻¹): A moderate to strong absorption band in this region is characteristic of the N-H stretching vibration of the secondary amine in the carbamate group.

-

C-H Stretches (~2970-2850 cm⁻¹): Strong absorption bands in this region are due to the stretching vibrations of the various sp³-hybridized C-H bonds in the methyl, methylene, and tert-butyl groups.

-

C=O Stretches (~1740 and ~1700 cm⁻¹): The presence of two distinct carbonyl groups (ester and carbamate) results in two strong absorption bands. The ester carbonyl typically absorbs at a higher wavenumber (~1740 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹). This is a key diagnostic feature of the molecule.

-

N-H Bend (~1520 cm⁻¹): The "Amide II" band, which arises from a combination of N-H bending and C-N stretching vibrations, is characteristic of secondary amides and carbamates.

-

C-O Stretches (~1250, ~1170 cm⁻¹): Strong bands in the fingerprint region corresponding to the C-O stretching vibrations of the ester and carbamate functionalities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its molecular ion. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are generated.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The ESI mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula. The molecular weight of this compound (C₉H₁₇NO₄) is 203.24 g/mol . Therefore, the [M+H]⁺ ion is expected at an m/z of approximately 204.12.

Key Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion provides valuable structural information. Common fragmentation pathways for Boc-protected amino esters include:

Caption: Key fragmentation pathways of protonated this compound.

-

Loss of Isobutylene (m/z 148): A very common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, resulting in a carbamic acid intermediate which can then lose CO₂.

-

Loss of the entire Boc group (m/z 104): The complete loss of the Boc group as isobutylene and carbon dioxide (C₅H₈O₂, 100 Da) leads to the formation of the protonated methyl 3-aminopropanoate.

-

Loss of Methanol (m/z 172): The loss of methanol (CH₃OH, 32 Da) from the ester functionality is another possible fragmentation pathway.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. This comprehensive guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this important synthetic building block in their work.

References

-

PubChem. Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate.[Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Synthesis and Application of N-Boc-β-Alanine Methyl Ester

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of N-tert-butyloxycarbonyl-β-alanine methyl ester (Boc-β-Ala-OMe). Given that this compound is not consistently available as a stock item from major chemical suppliers, this document focuses on its efficient laboratory-scale synthesis from readily available precursors. We will explore the causality behind the synthetic choices, robust quality control measures, and its applications as a valuable building block in peptide synthesis and medicinal chemistry.

Strategic Importance of Boc-β-Ala-OMe

N-Boc-β-alanine methyl ester is a protected amino acid derivative that serves as a fundamental building block in the synthesis of more complex molecules. The β-alanine structure is of particular interest as it is a key component of various natural products and biologically active peptides, conferring unique conformational properties and resistance to enzymatic degradation compared to its α-amino acid counterparts.

The two primary protective groups in this molecule serve distinct, critical functions:

-

The N-Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group is a cornerstone of modern peptide synthesis. It shields the amino group from unwanted reactions during coupling steps and can be removed under mild acidic conditions that typically do not affect other sensitive functionalities within the molecule.

-

The Methyl Ester (-OMe): This group protects the carboxylic acid moiety, preventing it from participating in undesired side reactions. It can be readily hydrolyzed under basic conditions to reveal the free carboxylic acid for subsequent amide bond formation.

The strategic presence of these two orthogonal protecting groups makes Boc-β-Ala-OMe a versatile tool for the controlled, stepwise assembly of peptide chains and other complex organic scaffolds.

Commercial Availability and Sourcing of Precursors

Direct, off-the-shelf commercial availability of Boc-β-Ala-OMe is limited. A survey of major chemical catalogs indicates that while structurally similar compounds are available, this specific ester is often synthesized as needed in the laboratory. Therefore, the most reliable and cost-effective strategy is to procure the necessary starting materials, which are widely available in high purity.

| Precursor | CAS Number | Typical Suppliers | Notes |

| β-Alanine methyl ester hydrochloride | 3196-73-4 | Thermo Fisher Scientific, TCI, Chem-Impex | The hydrochloride salt is stable and crystalline, making it easy to handle and weigh accurately.[1][2][3][4] |

| Di-tert-butyl dicarbonate (Boc Anhydride) | 24424-99-5 | MilliporeSigma, TCI, Oakwood Chemical | A widely used reagent for the introduction of the Boc protecting group.[5][6][7][8] |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 (TEA) | Various | A non-nucleophilic base required to neutralize the hydrochloride salt and facilitate the reaction. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 (DCM) | Various | Anhydrous solvent is crucial for the reaction's success. |

Laboratory-Scale Synthesis of Boc-β-Ala-OMe

The synthesis of Boc-β-Ala-OMe is a straightforward N-acylation reaction. The protocol described below is a self-validating system, designed for high yield and purity with standard laboratory equipment.

Underlying Principles of the Synthesis

The core of this synthesis is the reaction between the free amino group of β-alanine methyl ester and Boc anhydride. The reaction proceeds via a nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the anhydride. A non-nucleophilic base, such as triethylamine, is essential for two reasons:

-

Neutralization: It deprotonates the ammonium hydrochloride of the starting material, liberating the free amine, which is the active nucleophile.

-

Scavenging: It neutralizes the tert-butoxycarboxylic acid byproduct formed during the reaction, driving the equilibrium towards the desired product.

The choice of an anhydrous aprotic solvent like DCM prevents hydrolysis of the Boc anhydride and ensures a clean reaction profile.

Detailed Experimental Protocol

Materials:

-

β-Alanine methyl ester hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (1.1 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add β-alanine methyl ester hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DCM to the flask to a concentration of approximately 0.2 M. Stir the suspension at room temperature.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes. The mixture should become a clear solution as the free amine is formed.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Workup - Quenching: Upon completion (monitored by TLC), dilute the reaction mixture with additional DCM.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Boc-β-Ala-OMe.

Quality Control and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-β-Ala-OMe before its use in subsequent applications.

| Technique | Expected Results | Purpose |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), the two methylene groups of the β-alanine backbone (~2.5 and 3.4 ppm, 2H each, triplets), and the methyl ester group (~3.7 ppm, 3H, singlet). | Confirms the chemical structure and identifies major impurities. |

| ¹³C NMR | Resonances for the tert-butyl carbons, the Boc carbonyl, the ester carbonyl, the methyl ester carbon, and the two backbone methylene carbons. | Provides further structural confirmation. |

| FT-IR | Characteristic peaks for the N-H stretch (carbamate), C=O stretches (carbamate and ester), and C-O stretches. | Confirms the presence of key functional groups. |

| Mass Spec (ESI-MS) | A prominent ion corresponding to the [M+Na]⁺ adduct. | Confirms the molecular weight of the compound. |

| TLC | A single spot with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). | Assesses purity and monitors reaction progress. |

Applications in Research and Development

Boc-β-Ala-OMe is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of Boc-β-Ala-OMe is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). The incorporation of a β-amino acid into a peptide chain can induce unique secondary structures, such as helices and turns, and often increases the peptide's stability against proteolytic degradation. This is a crucial strategy in the design of peptide-based therapeutics with improved pharmacokinetic profiles. A related compound, Boc-β-iodo-Ala-OMe, is noted for its utility in creating modified amino acids to enhance the stability and bioactivity of therapeutic peptides.[9]

Peptidomimetics and Drug Discovery

The β-alanine scaffold is a common feature in peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. Boc-β-Ala-OMe can be elaborated into more complex structures to serve as scaffolds for small molecule drug candidates. For instance, β-alanine methyl ester is an intermediate in the synthesis of histone deacetylase inhibitors like Trichostatin A.[]

Bioconjugation and Linker Chemistry

After deprotection of the methyl ester to the corresponding carboxylic acid, the resulting Boc-β-alanine can be activated (e.g., as an NHS ester) and used as a short, flexible linker to conjugate molecules of interest, such as fluorescent dyes, biotin, or small molecule drugs, to proteins or other biomolecules.

Conclusion

While not a standard catalog chemical, N-Boc-β-alanine methyl ester is a highly valuable and accessible building block for researchers in peptide science and drug discovery. Its straightforward and high-yielding synthesis from commercially available precursors makes it an ideal candidate for in-house preparation. The robust protocol and quality control measures detailed in this guide provide a reliable pathway to obtaining high-purity material, enabling the exploration of novel peptide structures and the development of next-generation therapeutics.

References

-

Chem-Impex. Boc-β-iodo-Ala-OMe. [Link]

-

Chem-Impex. β-Alanine methyl ester hydrochloride. [Link]

-

Fengchen Group Co., Ltd. Di-Tert-Butyl Dicarbonate DIBOC BP EP USP CAS 24424-99-5 Manufacturers and Suppliers. [Link]

-

IndiaMART. Di Tert Butyl Dicarbonate - 24424-99-5 Latest Price, Manufacturers & Suppliers. [Link]

-

Ottokemi. Boc-L-alanine methyl ester, 98%+ 28875-17-4 India. [Link]

-

Chem-Impex. Boc-β-alanine N-hydroxysuccinimide ester. [Link]

-

ResearchGate. Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions | Request PDF. [Link]

- Google Patents.

-